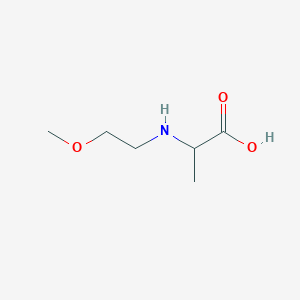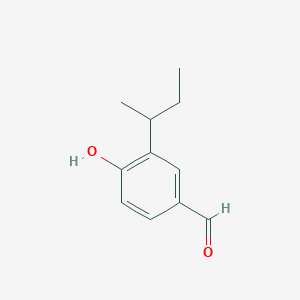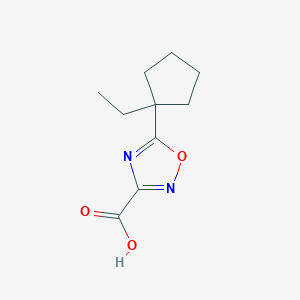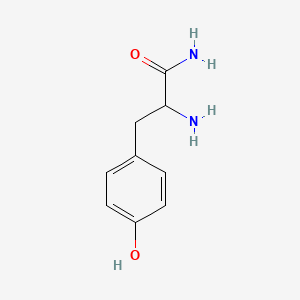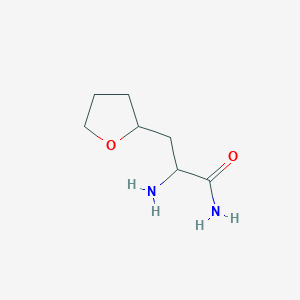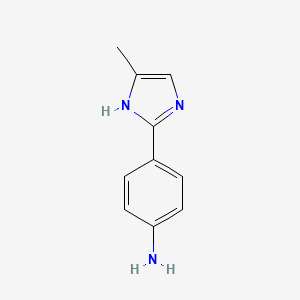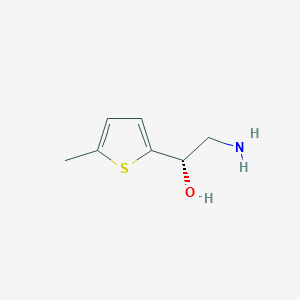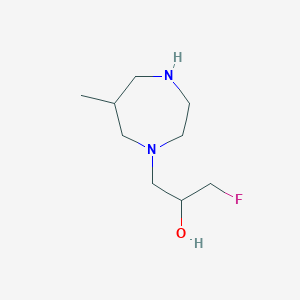
1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol is a chemical compound with the molecular formula C9H19FN2O and a molecular weight of 190.26 g/mol . This compound is characterized by the presence of a fluorine atom, a diazepane ring, and a hydroxyl group, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 6-methyl-1,4-diazepane with 1-fluoro-2-propanol in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol involves its interaction with specific molecular targets. The fluorine atom and diazepane ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol can be compared with similar compounds such as:
Fluconazole: A compound with a similar fluorine atom but different functional groups and applications.
3-[6-(2-Pyrimidinylmethyl)-1,4-diazepan-1-yl]-1-propanol: Another diazepane derivative with distinct biological activities.
1H-BenziMidazole, 4-fluoro-2-Methyl-1-(1-Methylethyl)-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl): A compound with a similar fluorine atom but different structural features. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H19FN2O |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol |
InChI |
InChI=1S/C9H19FN2O/c1-8-5-11-2-3-12(6-8)7-9(13)4-10/h8-9,11,13H,2-7H2,1H3 |
InChI Key |
ZQBQNBCKSHQWGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN(C1)CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



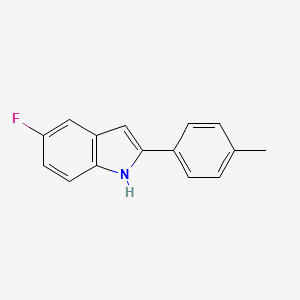

![1-[(1-Methylcyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13318774.png)
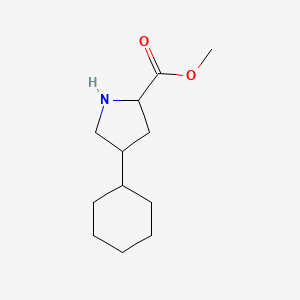
![(1-Methyloctahydrocyclopenta[b]pyrrol-3a-yl)methanol](/img/structure/B13318788.png)
